molecular formula C14H16O3 B1276573 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one CAS No. 690680-03-6

4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one

Cat. No. B1276573
CAS RN: 690680-03-6
M. Wt: 232.27 g/mol
InChI Key: MPUOVBFEKQXBKX-UHFFFAOYSA-N
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Description

“4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of coumarin derivatives has been considered for many organic and pharmaceutical chemists . The synthesis of these heterocycles has been carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst, and other procedures . The reaction of 7-hydroxy-2H-chromen-2-one with 1,4-dibromobutane afforded 7-(4-bromobutoxy)-2H-chromen-2-one, further reaction of this with 4-methyl-1H-imidazole in acetonitrile led to 7-(4-(4-methyl-4,5-dihydro-1H-imidazol-1-yl)butoxy)-2H-chromen-2-one .


Molecular Structure Analysis

The molecular formula of “4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one” is C14H16O3 . It belongs to the subgroup of lactones . Coumarin is also known as 1,2-benzopyrone or o-hydroxycinnamic acid-8-lactone .


Chemical Reactions Analysis

Coumarin derivatives could be obtained from different starting materials with various methods but with big differences in yield . A series of 4-methyl-2H-chromen-2-ones were synthesized via Von Pechmann condensation .

Scientific Research Applications

Medical Science and Biomedical Research

Coumarin derivatives, such as “4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one”, have a myriad of applications in medical science and biomedical research . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV . They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .

Industrial Applications

These compounds have wide-ranging industrial applications. They are used as optical brighteners, photosensitizers, fluorescent and laser dyes . They are also used as additives in food, perfumes, cosmetics, and pharmaceuticals .

Drug and Pesticidal Preparations

Novel compounds of coumarin derivatives are utilized in drug and pesticidal preparations . Synthetic chemists are actively engaged in developing new and superior methods for the isolation of coumarin derivatives .

Synthesis Procedures

The synthesis of coumarin systems, including “4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one”, has been a subject of interest for many organic and pharmaceutical chemists . These methods are carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .

Pharmacokinetics

The compound “4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one” is studied in the field of pharmacokinetics . This involves the study of how the compound is absorbed, distributed, metabolized, and excreted in the body .

High-Resolution Mass Spectra (HRMS)

The compound is also studied using high-resolution mass spectra (HRMS) in electrospray ionization (ESI) . This helps in determining the molecular weight of the compound and its structural features .

Future Directions

The study of coumarin dates back to 1820 when coumarin was first extracted from tonka bean by Vogel . Since then, compounds containing the coumarin backbone have been a very important group of compounds due to their usage in pharmacy and medicine . Therefore, many different methods and techniques are developed in order to synthesize coumarin derivatives . Future research may focus on developing more efficient synthesis methods and exploring the biological properties of coumarin derivatives .

properties

IUPAC Name

4-butyl-5-hydroxy-7-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-3-4-5-10-8-13(16)17-12-7-9(2)6-11(15)14(10)12/h6-8,15H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUOVBFEKQXBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=CC(=C12)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one

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